molecular formula C16H14FN3O2S2 B12186347 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12186347
M. Wt: 363.4 g/mol
InChI Key: OJCAHPRHGHDWOX-UHFFFAOYSA-N
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Description

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of fluorine, methoxy, methyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluoro and methoxy substituents on the phenyl ring. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carboxamide group can yield primary amines.

    Substitution: Substitution reactions can result in the replacement of the fluoro or methoxy groups with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide lies in its combination of functional groups. The presence of both fluoro and methoxy groups on the phenyl ring, along with the thiazole and carboxamide moieties, provides a distinctive set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C16H14FN3O2S2

Molecular Weight

363.4 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H14FN3O2S2/c1-8-7-18-16(23-8)20-14(21)13-9(2)19-15(24-13)12-10(17)5-4-6-11(12)22-3/h4-7H,1-3H3,(H,18,20,21)

InChI Key

OJCAHPRHGHDWOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)C3=C(C=CC=C3F)OC)C

Origin of Product

United States

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